(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether derivative, followed by the introduction of the cyanoprop-2-enamide group under controlled conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced reactors and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H14Cl3F3N2O2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C24H14Cl3F3N2O2/c25-18-4-2-1-3-15(18)13-34-22-8-5-14(10-20(22)27)9-16(12-31)23(33)32-21-11-17(24(28,29)30)6-7-19(21)26/h1-11H,13H2,(H,32,33)/b16-9+ |
InChI Key |
AVDGOBMRVIIJBO-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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